5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Description
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a 1,2,4-triazine derivative characterized by three distinct substituents: a methoxy group (-OCH₃) at position 5, a phenyl ring at position 3, and a trifluoromethyl (-CF₃) group at position 6. The 1,2,4-triazine core is a six-membered aromatic ring with three nitrogen atoms, conferring unique electronic properties and reactivity. The methoxy group is electron-donating, while the -CF₃ group is strongly electron-withdrawing, creating a polarized electronic environment that influences solubility, stability, and biological interactions.
Properties
IUPAC Name |
5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c1-18-10-8(11(12,13)14)16-17-9(15-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWYKAEPXNAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methoxy-substituted hydrazine with a phenyl-substituted nitrile in the presence of a trifluoromethylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxy-substituted benzaldehyde, while reduction could produce dihydrotriazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Triazine Derivatives
Substituent Effects on Electronic and Physical Properties
The substituent pattern on the triazine ring dictates physicochemical properties. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Donating vs.
- Lipophilicity: Sulfanyl (S-) or alkylamino (NHMe) substituents increase lipophilicity, enhancing membrane permeability compared to the target’s methoxy group .
- Bioactivity: Amino-substituted triazines (e.g., CEN-092 in ) exhibit marked pharmacological activity due to hydrogen-bonding capacity, whereas the target’s methoxy group may limit such interactions .
Antibacterial and Antioxidant Potential
- Antibacterial Activity : Compounds with thiourea or benzimidazole moieties (e.g., ’s compounds 12–13) show strong activity against B. subtilis and S. faecalis, attributed to -CF₃ and heterocyclic motifs. The target compound lacks these groups, suggesting weaker antibacterial effects .
- Antioxidant Activity: Spiro-1,2,4-triazines (e.g., 7a–7d in ) demonstrate radical-scavenging activity via DPPH/FRAP assays.
Structural and Conformational Analysis
- Crystal Packing : Substituents like -OCH₃ () and -CF₃ influence molecular packing via van der Waals interactions and dipole effects. The target’s methoxy group may promote tighter packing than bulkier substituents (e.g., sulfanyl groups in ) .
- Heterocyclic Fusion: Azolo-triazines (e.g., triazolo[3,4-b]thiadiazoles in ) exhibit planar fused rings, enhancing π-π stacking with biological targets. The target’s non-fused structure may limit such interactions .
Biological Activity
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a synthetic compound belonging to the triazine family, characterized by its unique structural features which include a methoxy group, a phenyl ring, and a trifluoromethyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 255.20 g/mol. It can be synthesized through various methods, typically involving the cyclization of methoxy-substituted hydrazines with phenyl-substituted nitriles under specific conditions that facilitate trifluoromethylation .
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability and allowing it to modulate the activity of enzymes or receptors.
Anticancer Properties
Recent studies have indicated that this compound may exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced apoptosis and enhanced caspase activity at concentrations as low as 1 μM .
- Mechanistic Insights : The compound's ability to destabilize microtubule assembly was noted at concentrations around 20 μM, suggesting a mechanism similar to that of known chemotherapeutic agents .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : Preliminary screening has shown that this compound may possess inhibitory effects against certain bacterial strains, although specific IC50 values need further elucidation through detailed studies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Phenyl-1,2,4-triazine | Lacks methoxy and trifluoromethyl groups | Limited reactivity and lower potency |
| 5-Methoxy-1,2,4-triazine | Lacks phenyl and trifluoromethyl groups | Reduced biological efficacy |
| 6-(Trifluoromethyl)-1,2,4-triazine | Lacks methoxy and phenyl groups | Primarily used in agrochemical applications |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinctive biological profile.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug discovery:
- Cancer Therapeutics : A study focusing on novel triazine derivatives found that modifications similar to those present in this compound enhanced anticancer activity compared to traditional agents like doxorubicin .
- Neuroprotective Agents : Research into acetylcholinesterase (AChE) inhibitors has shown that compounds related to triazines can exhibit neuroprotective effects relevant for Alzheimer's disease treatment .
Q & A
Q. What are the optimized synthetic routes for 5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazine derivatives are synthesized via condensation of hydrazine derivatives with carbonyl compounds under reflux in anhydrous solvents (e.g., ethanol or THF) . Key steps include:
- Precursor Preparation : Start with 5-methoxy-3-phenyl-1,2,4-triazine-6-amine, followed by trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic Cu(I) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Critical Parameters : - Temperature control (60–80°C) to avoid decomposition.
- Moisture-free conditions to prevent side reactions with the trifluoromethyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), phenyl (δ ~7.2–7.6 ppm), and trifluoromethyl (¹⁹F NMR: δ ~-60 to -70 ppm) groups. Use deuterated DMSO or CDCl₃ as solvents .
- FT-IR : Look for C-F stretches (1100–1250 cm⁻¹), triazine ring vibrations (1550–1600 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Refinement software (e.g., SHELX) resolves bond lengths/angles, as seen in triazolo-thiadiazine derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C. The trifluoromethyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .
- Thermal Stability : Use TGA/DSC to identify decomposition onset (>150°C typical for triazines). Store at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the trifluoromethyl group in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the triazine ring for nucleophilic attack. Computational studies (DFT, Gaussian 09) suggest:
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. How should researchers resolve contradictions in NMR data between experimental and theoretical results?
- Methodological Answer : Apply a systematic framework:
Verify Experimental Conditions : Ensure solvent purity and shimming for NMR. Compare with analogous triazines (e.g., 5,6-diphenyl-1,2,4-triazine) .
Re-examine Computational Models : Adjust DFT functional (B3LYP → M06-2X) or basis set (6-31G* → def2-TZVP) for better accuracy .
Cross-validate with X-ray Data : Use crystallographic bond angles to refine theoretical geometries .
Q. What methodological considerations are critical for evaluating the compound’s biological activity in vitro?
- Methodological Answer : Design dose-response assays with controls:
- Cell Lines : Use cancer (HeLa, MCF-7) or microbial models (E. coli, S. aureus). Include a positive control (e.g., doxorubicin) .
- Assay Conditions : Pre-solubilize in DMSO (<1% final concentration). Measure IC₅₀ at 24/48h via MTT assay (λ = 570 nm) .
- Data Interpretation : Account for autofluorescence from the trifluoromethyl group using blank corrections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
